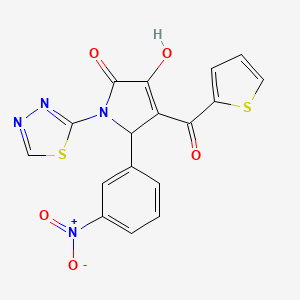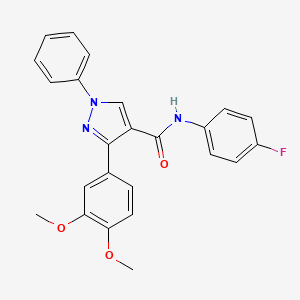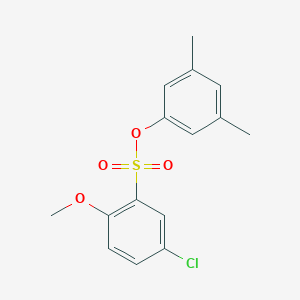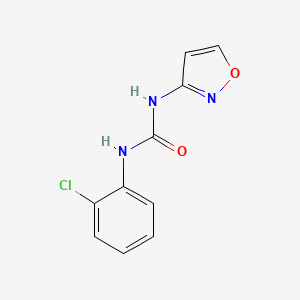
3-hydroxy-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of heterocyclic compounds that have garnered attention due to their varied biological activities and potential applications in medicinal chemistry. The presence of thiadiazole, pyrrolidone, and nitrophenyl groups in its structure suggests a possibility for diverse chemical reactivity and interactions with biological targets. Although specific studies directly discussing this compound are limited, research on similar compounds provides insights into their potential applications and chemical behavior.
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multi-step reactions that might include condensation, cyclization, and nitration steps. For instance, the synthesis of pyrrolidine derivatives often employs reactions between amino acids and aldehydes, followed by cyclization (Androsov & Neckers, 2007; Nguyen & Vo Viet Dai, 2023). These syntheses can involve novel one-pot methodologies or more traditional stepwise approaches, depending on the desired structural features and functional groups.
Molecular Structure Analysis
The molecular structure of compounds containing the thiadiazole and pyrrolidone units has been extensively studied, often using NMR, X-ray diffraction, and computational methods to determine their conformations and stereochemistry (Rahmani et al., 2017; Kimbaris et al., 2004). These studies reveal the importance of the arrangement of substituents around the core structure for determining the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its nitrophenyl, thiadiazole, and pyrrolidone groups. These functionalities may undergo various chemical reactions, including nucleophilic substitution, reduction, and cycloaddition, offering a pathway to a range of derivatives with potential biological activity (Gein et al., 2015; Zohdi et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug design and material science. These properties can be assessed through techniques like X-ray crystallography and differential scanning calorimetry (Dani et al., 2013; Badr et al., 1981).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, can be inferred from the functional groups present in the compound. Studies on similar molecules highlight the role of nitro, thiadiazole, and pyrrol groups in dictating these properties, which are pivotal in drug-receptor interactions and the compound's overall biological activity (Soai & Mukaiyama, 1979; Gein & Mar'yasov, 2015).
properties
IUPAC Name |
4-hydroxy-2-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O5S2/c22-14(11-5-2-6-27-11)12-13(9-3-1-4-10(7-9)21(25)26)20(16(24)15(12)23)17-19-18-8-28-17/h1-8,13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPDMSZDTNRYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)



![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)



![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)